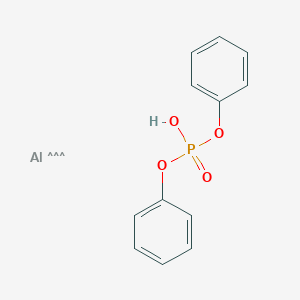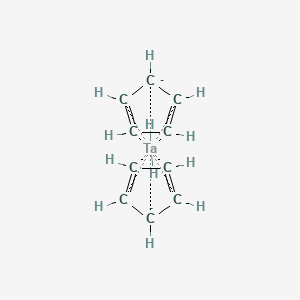
Cyclopenta-1,3-diene;tantalum dihydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;tantalum dihydride is an organometallic compound that features a cyclopentadiene ring bonded to a tantalum atom, which is further bonded to two hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;tantalum dihydride typically involves the reaction of cyclopenta-1,3-diene with a tantalum precursor under controlled conditions. One common method is the reaction of cyclopenta-1,3-diene with tantalum pentachloride (TaCl5) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;tantalum dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state tantalum compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert atmospheres.
Substitution: Ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
科学研究应用
Cyclopenta-1,3-diene;tantalum dihydride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism by which cyclopenta-1,3-diene;tantalum dihydride exerts its effects involves the interaction of the tantalum center with various substrates. The cyclopentadiene ring provides stability and facilitates the coordination of the tantalum atom with other molecules. The compound can activate substrates through oxidative addition, reductive elimination, and other organometallic reaction pathways. Molecular targets include organic molecules, polymers, and biological macromolecules.
相似化合物的比较
Similar Compounds
Cyclopentadienyl complexes: These include compounds such as ferrocene (cyclopentadienyl iron) and nickelocene (cyclopentadienyl nickel).
Tantalum hydrides: Other tantalum hydride compounds, such as tantalum pentahydride, share some similarities in terms of reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;tantalum dihydride is unique due to the combination of the cyclopentadiene ligand and the tantalum center. This combination imparts specific chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse products further distinguishes it from other similar compounds.
属性
分子式 |
C10H12Ta-2 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;tantalum dihydride |
InChI |
InChI=1S/2C5H5.Ta.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;; |
InChI 键 |
KLCDYLVWGBAPPP-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[TaH2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


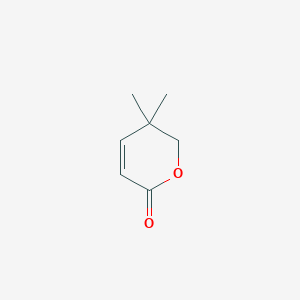
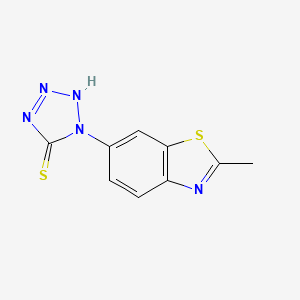
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
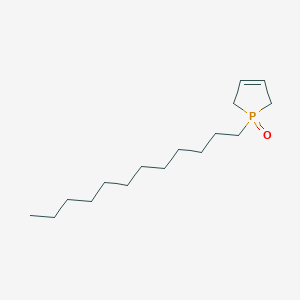

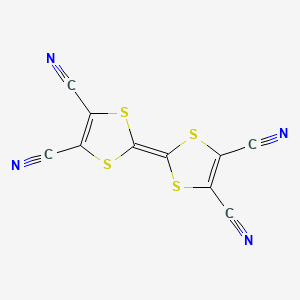
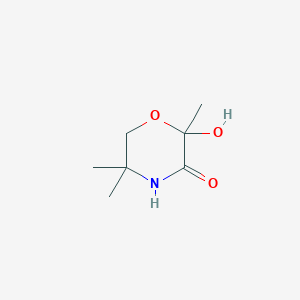
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
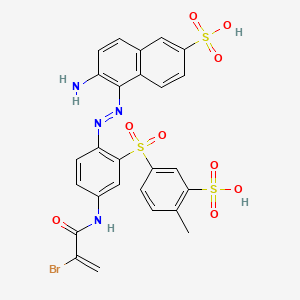


![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
